molecular formula C10H10BrN3O2S B7499276 4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide

4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide

Cat. No.: B7499276
M. Wt: 316.18 g/mol
InChI Key: DZKVQGDEPYDGSK-UHFFFAOYSA-N
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Description

4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in various fields such as medicine, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide typically involves the following steps:

  • Bromination: The starting material, 1-methyl-1H-pyrazol-4-ylamine, undergoes bromination to introduce the bromo group at the 4-position.

  • Sulfonation: The brominated compound is then treated with chlorosulfonic acid to introduce the sulfonamide group.

  • Amination: Finally, the sulfonated compound is reacted with an amine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Compounds with reduced bromo groups.

  • Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonamide is similar to other sulfonamide compounds, but it has unique properties due to the presence of the bromo group and the 1-methyl-1H-pyrazol-4-yl moiety. Some similar compounds include:

  • 4-Bromo-N-(2-methyl-1H-pyrazol-4-yl)-benzenesulfonamide

  • 4-Bromo-N-(3-methyl-1H-pyrazol-4-yl)-benzenesulfonamide

  • 4-Bromo-N-(4-methyl-1H-pyrazol-4-yl)-benzenesulfonamide

These compounds differ in their substitution patterns, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

4-bromo-N-(1-methylpyrazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2S/c1-14-7-9(6-12-14)13-17(15,16)10-4-2-8(11)3-5-10/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKVQGDEPYDGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared from 4-bromobenzenesulfonyl chloride (m396 g, 1.55 mmol) and 4-amino-1-methyl-1H-pyrazole (206 mg, 1.54 mmol) in pyridine (3 ml) according to the method of intermediate 1, to give the title compound as a white solid (424 mg, 1.34 mmol, 87%). δH (D-6 DMSO, 300K) 9.80 (1H, s), 7.79 (2H, d J 8.7 Hz), 7.61 (2H, d J 8.7 Hz), 7.48 (1H, s), 7.05 (1H, s), 3.71 (3H, s). m/z (ES+, 70V) 318.0 (MH+).
Quantity
1.55 mmol
Type
reactant
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

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